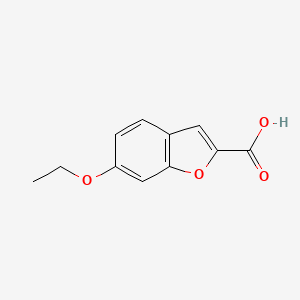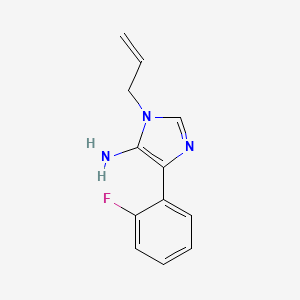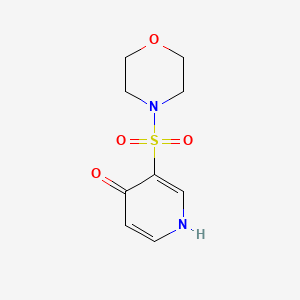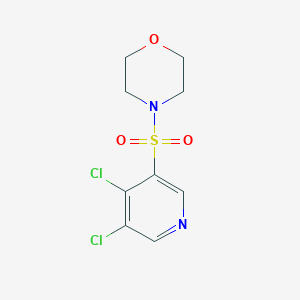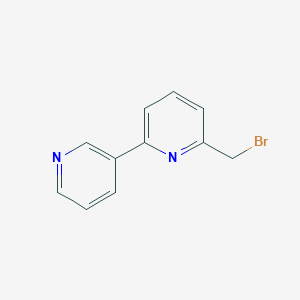
6-(Bromomethyl)-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,3’-bipyridine typically involves the bromomethylation of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the selective bromomethylation at the 6-position of the bipyridine ring.
Industrial Production Methods
While specific industrial production methods for 6-(Bromomethyl)-2,3’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
6-(Bromomethyl)-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 6-(Bromomethyl)-2,3’-bipyridine depends on its specific application. In general, the bromomethyl group can act as a reactive site for further functionalization, allowing the compound to interact with various molecular targets. For example, in coordination chemistry, the bipyridine moiety can chelate metal ions, forming stable complexes that can be used as catalysts or in materials science.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
6-Methyl-2,3’-bipyridine: Similar to 6-(Bromomethyl)-2,3’-bipyridine but with a methyl group instead of a bromomethyl group.
Uniqueness
6-(Bromomethyl)-2,3’-bipyridine is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
特性
分子式 |
C11H9BrN2 |
|---|---|
分子量 |
249.11 g/mol |
IUPAC名 |
2-(bromomethyl)-6-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-10-4-1-5-11(14-10)9-3-2-6-13-8-9/h1-6,8H,7H2 |
InChIキー |
HWDMMCZQELVSMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=CN=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


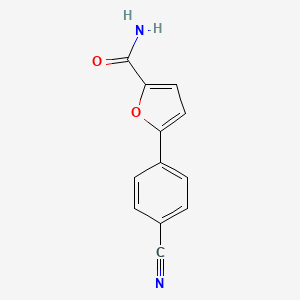


![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
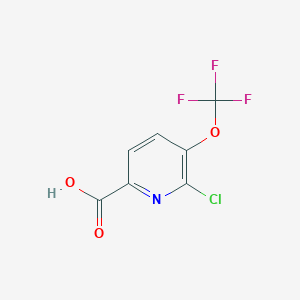

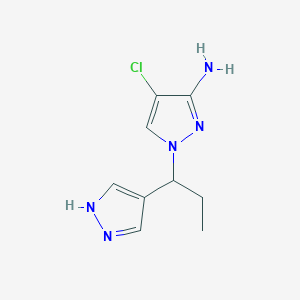
![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)
